molecular formula C8H5F2NO2 B8705401 1,3-Difluoro-5-(2-nitroethenyl)benzene

1,3-Difluoro-5-(2-nitroethenyl)benzene

Cat. No. B8705401
M. Wt: 185.13 g/mol
InChI Key: UILXGSXBVZKWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Difluoro-5-(2-nitroethenyl)benzene is a useful research compound. Its molecular formula is C8H5F2NO2 and its molecular weight is 185.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Difluoro-5-(2-nitroethenyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Difluoro-5-(2-nitroethenyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,3-Difluoro-5-(2-nitroethenyl)benzene

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

IUPAC Name

1,3-difluoro-5-(2-nitroethenyl)benzene

InChI

InChI=1S/C8H5F2NO2/c9-7-3-6(1-2-11(12)13)4-8(10)5-7/h1-5H

InChI Key

UILXGSXBVZKWRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add acetic anhydride (160 mL) to a solution of 1-(3,5-difluorophenyl)-2-nitroethanol (330 g) and 4-dimethylaminopyridine (18 g) in dichloromethane (1000 mL), over 30 minutes and stir the reaction mixture overnight. Dilute with dichloromethane (600 mL) and wash with 2% aqueous hydrochloric acid, saturated aqueous sodium chloride, saturated aqueous sodium bicarbonate, dry (magnesium sulfate) and concentrate. Wash the crude with hexanes to give the desired compound (220 g).
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add acetic anhydride (160 mL) to a solution of 1-(3,5-difluorophenyl)-2-nitroethanol (330 g) and 4-dimethylaminopyridine (18 g) in dichloromethane (1000 mL), at room temperature using a water bath to keep the temperature below 35° C. Add acetic acid over 30 min and stir the reaction mixture overnight. Dilute with dichloromethane (600 mL) and wash with 2% aqueous HCl, saturated aqueous sodium chloride, saturated aqueous sodium bicarbonate, dry (magnesium sulfate) and concentrate. Wash the crude with hexanes to give the title compound (220 g).
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

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